molecular formula C10H14BrN3 B1284761 1-(5-Bromopyridin-2-yl)-1,4-diazepane CAS No. 855787-68-7

1-(5-Bromopyridin-2-yl)-1,4-diazepane

Cat. No.: B1284761
CAS No.: 855787-68-7
M. Wt: 256.14 g/mol
InChI Key: HGPQRNSDOVULHZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and 1,4-Diazepanes : A study by Mittersteiner et al. (2019) explored the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes using 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method achieved high chemo- and regioselectivity and yielded up to 96% (Mittersteiner et al., 2019).

  • Microwave-Assisted Synthesis of 1,4-Diazepin-5-ones : Wlodarczyk et al. (2007) reported an efficient microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, leading to rapid production in good yields. Catalytic reduction produced 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).

  • Synthesis of Novel Heterocycles : Dutta et al. (2012) synthesized novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene, with potential applications in chemical synthesis and pharmaceuticals (Dutta et al., 2012).

Applications in Bioorganic and Medicinal Chemistry

  • Imaging of Pim Kinases in Cancer : Wang et al. (2015) developed a new PET tracer, [11C]CX-6258, for imaging Pim kinases in cancer, synthesized using 5-bromo-2-furaldehyde and 3-carboxybenzeneboronic acid (Wang et al., 2015).

  • Development of Anticancer Agents : Teimoori et al. (2011) synthesized novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives, evaluated for their anticancer activity, showing promising results in B-cell leukemic cell lines (Teimoori et al., 2011).

  • Efflux Pump Inhibition in Escherichia coli : Casalone et al. (2020) investigated 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, suggesting its potential as a novel antimicrobial agent (Casalone et al., 2020).

Catalysis and Chemical Reactions

  • Catalytic Olefin Epoxidation : Sankaralingam et al. (2014) reported manganese(II) complexes with 1,4-diazepane backbones, showing potential as catalysts for olefin epoxidation, a significant process in synthetic organic chemistry (Sankaralingam et al., 2014).

  • Synthesis of Diazepines Derivatives : Ahumada et al. (2016) achieved the synthesis of new diazepines derivatives, highlighting the versatility of 1,4-diazepanes in organic synthesis (Ahumada et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “1-(5-Bromopyridin-2-yl)piperazine”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQRNSDOVULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588457
Record name 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855787-68-7
Record name 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-Bromo-2-fluoro-pyridine (2.0 g, 11.4 mmol), [1,4]Diazepane (2.2 g, 22.8 mmol) in CH3CN (5.0 mL) was stirred at 50° C. for 3 hrs. Filter of the solid and the mother solution was brine, and concentrated in vacuo to give the title product (1.47 g, 51%) as a brown solid. ESI MS m/z 256 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.12 (d, J=7.0 Hz, 1H), 7.45 (dd, J=22.0, 6 Hz, 1H), 6.38 (d, J=22.0 Hz, 1H), 3.66 (m, 4H), 2.81 (t, J=15.0 Hz, 2H), 1.86 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
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reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

6 ml of a solution of hydrogen chloride (6N) in isopropanol are added to a solution of 1.63 g (4.4 mmol) of 1,1-dimethylethyl 4-(5-bromo-2-pyridyl)-1,4-diazepane-1-carboxylate, obtained in step 11.1, in 12 ml of dioxane and 4 ml of ethanol. This reaction mixture is maintained at 70° C. for 3 hours. The mixture is allowed to cool to room temperature and is then concentrated under reduced pressure. 1.32 g of a white solid are obtained after crystallization from acetone. These crystals are taken up in 10 ml of dichloromethane and the reaction medium is basified to pH=14, by adding 28% ammonia solution. The organic phase is recovered by filtration through a hydrophobic cartridge and the filtrate is concentrated under reduced pressure. 0.96 g of product is obtained in the form of an oil, and is used without further purification in the following step.
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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